molecular formula C18H14F3N3OS B2371571 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034411-46-4

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2371571
CAS RN: 2034411-46-4
M. Wt: 377.39
InChI Key: MAEXHRPDQHMDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This molecule belongs to the class of protein kinase inhibitors and is specifically designed to target Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Synthesis and Chemical Properties

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives have been the subject of extensive research due to their versatile chemical properties and potential applications in various fields. A noteworthy study by Kejian Li and Wenbin Chen (2008) outlines a convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, highlighting the efficiency of microwave irradiation in improving reaction times and yields. This method demonstrates the compound's applicability in synthesizing heterocyclic compounds with potential biological activities (Li & Chen, 2008).

Biological Activity and Therapeutic Potential

Research into the biological activity of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has uncovered their potent anti-CML activity via the PI3K/AKT signaling pathway. Weiwei Li et al. (2019) synthesized a series of these derivatives, identifying compounds with significant activity against the human chronic myeloid leukemia (CML) cell line K562. This discovery underscores the compound's potential as a lead molecule for developing treatments for chronic myeloid leukemia and possibly other cancers (Li et al., 2019).

Material Science and Engineering

In the realm of materials science, the unique chemical structure of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives has been harnessed for the design and synthesis of novel materials. A study by M. Muthuraman et al. (2001) focuses on the molecular complexation of chromophores linked by O‒H···O and C‒H···O hydrogen bonds for nonlinear optics applications. This research demonstrates the potential of these compounds in creating materials with desirable optical properties for technological applications (Muthuraman et al., 2001).

properties

IUPAC Name

1-[(5-thiophen-2-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)14-4-1-2-5-15(14)24-17(25)23-10-12-8-13(11-22-9-12)16-6-3-7-26-16/h1-9,11H,10H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEXHRPDQHMDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.